molecular formula C10H10N4OS B11703963 6-methyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]pyrimidin-4-ol

6-methyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]pyrimidin-4-ol

Cat. No.: B11703963
M. Wt: 234.28 g/mol
InChI Key: QKACJDNNARJSON-IZZDOVSWSA-N
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Description

6-METHYL-2-[(2E)-2-[(THIOPHEN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE is a heterocyclic compound that features a thiophene ring and a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-2-[(2E)-2-[(THIOPHEN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves the condensation of thiophene-2-carbaldehyde with hydrazine derivatives, followed by cyclization with appropriate reagents to form the dihydropyrimidinone core . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or p-toluenesulfonic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6-METHYL-2-[(2E)-2-[(THIOPHEN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted thiophene compounds .

Scientific Research Applications

Mechanism of Action

Properties

Molecular Formula

C10H10N4OS

Molecular Weight

234.28 g/mol

IUPAC Name

4-methyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C10H10N4OS/c1-7-5-9(15)13-10(12-7)14-11-6-8-3-2-4-16-8/h2-6H,1H3,(H2,12,13,14,15)/b11-6+

InChI Key

QKACJDNNARJSON-IZZDOVSWSA-N

Isomeric SMILES

CC1=CC(=O)NC(=N1)N/N=C/C2=CC=CS2

Canonical SMILES

CC1=CC(=O)NC(=N1)NN=CC2=CC=CS2

Origin of Product

United States

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